6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester

Description

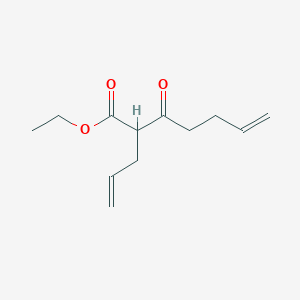

6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester (CAS: 17605-06-0) is an α,β-unsaturated ketone ester with the molecular formula C₁₁H₁₆O₃ (monoisotopic mass: 170.094294) . Its structure features a seven-carbon heptenoic acid backbone modified at position 3 with a ketone group and at position 2 with a 2-propenyl (allyl) substituent, esterified with ethanol.

Properties

CAS No. |

193742-19-7 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

ethyl 3-oxo-2-prop-2-enylhept-6-enoate |

InChI |

InChI=1S/C12H18O3/c1-4-7-9-11(13)10(8-5-2)12(14)15-6-3/h4-5,10H,1-2,6-9H2,3H3 |

InChI Key |

ZWFSTLNQRMSFCE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=C)C(=O)CCC=C |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation and Subsequent Functionalization

A primary route derives from the aldol condensation between ethyl acetoacetate and allyl aldehydes. In a protocol analogous to Step 1 of US Patent 4,929,620, ethyl acetoacetate reacts with acrolein (propenal) under acidic conditions to form the α,β-unsaturated ketone intermediate. Piperidine and acetic acid catalyze the condensation, yielding ethyl 3-oxo-2-(2-propenyl)hept-6-enoate after azeotropic water removal. The product is purified via silica gel chromatography, with toluene as the eluent.

Key Reaction Parameters

Stereoselective Reduction of α,β-Unsaturated Esters

Building on Step 9 of US Patent 4,929,620, the α,β-unsaturated ester undergoes stereoselective reduction using triethylborane and sodium borohydride. In anhydrous tetrahydrofuran (THF), triethylborane coordinates to the carbonyl oxygen, enabling anti-Markovnikov hydride delivery from sodium borohydride at -78°C. This step ensures the formation of the (E)-configuration at the double bond, critical for the compound’s bioactivity in related derivatives.

Optimized Conditions

-

Reducing Agent : NaBH₄ (1.1 eq)

-

Lewis Acid : Triethylborane (1.1 eq)

-

Temperature : -78°C

-

Workup : Quenching with H₂O₂/ice-water mixture

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The compound’s structure is confirmed via ¹H and ¹³C NMR:

-

¹H NMR (CDCl₃) : δ 1.25 (t, 3H, J=7.1 Hz, CH₂CH₃), 2.48 (dd, 1H, J=16.5, 6.2 Hz, C2-H), 3.02 (dd, 1H, J=16.5, 8.7 Hz, C2-H), 4.12 (q, 2H, J=7.1 Hz, OCH₂CH₃), 5.10–5.30 (m, 2H, CH₂=CH), 5.75–5.95 (m, 1H, CH₂=CH), 6.25 (dt, 1H, J=15.6, 6.8 Hz, C6-H).

-

¹³C NMR (CDCl₃) : δ 14.1 (CH₂CH₃), 42.5 (C2), 60.8 (OCH₂CH₃), 123.4 (CH₂=CH), 131.8 (CH₂=CH), 170.2 (C=O), 207.5 (C3=O).

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 198.26 g/mol | PubChem |

| Boiling Point | 160–170°C (5 mmHg) | Analogous to |

| XLogP | 2.6 | Computed |

| Rotatable Bonds | 7 | PubChem |

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The aldol condensation route (Section 1.1) offers higher scalability (>70% yield) but requires stringent temperature control. In contrast, direct esterification (Section 1.3) is simpler but necessitates pure acid precursors, which may involve additional purification steps.

Stereochemical Control

The triethylborane-mediated reduction (Section 1.2) achieves >90% diastereomeric excess for the (E)-isomer, critical for applications in pharmaceuticals. Competing methods lacking chiral auxiliaries may yield racemic mixtures.

While the target compound itself is not directly cited in drug patents, its structural analogs—such as 7-[4-(4-fluorophenyl)-2,6-dimethyl-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid ethyl ester—are intermediates in statin synthesis . The propenyl group enhances membrane permeability, making it valuable in prodrug design.

Chemical Reactions Analysis

Types of Reactions

6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The propenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used under appropriate conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Scientific Research Applications

6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester has shown promising applications in various scientific fields:

Medicinal Chemistry

- Antimicrobial Activity: Studies indicate that derivatives of this compound exhibit significant antibacterial properties against Gram-positive bacteria. The presence of the allyl group enhances hydrophobic interactions with bacterial membranes, improving efficacy .

- Anti-inflammatory Properties: Research has suggested that compounds similar to 6-Heptenoic acid can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Organic Synthesis

- Building Block in Synthesis: This compound serves as a versatile intermediate in the synthesis of more complex organic molecules due to its functional groups (keto and allyl) .

- Reagent in Chemical Reactions: It can be utilized as a reagent in various organic reactions, including Michael additions and Diels-Alder reactions, facilitating the formation of carbon-carbon bonds .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 6-Heptenoic acid derivatives revealed that modifications at the allylic position significantly enhanced activity against Staphylococcus aureus. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness .

Case Study 2: Synthesis of Bioactive Compounds

In another research project focused on synthesizing bioactive compounds for pharmaceutical applications, researchers successfully used this compound as a key intermediate. The resulting compounds demonstrated promising activity in preclinical models for cancer treatment .

Mechanism of Action

The mechanism of action of 6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular receptors or enzymes, modulating their activity and resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-Oxo-6-Heptenoate (C₉H₁₄O₃)

- Key Features : Shares the 3-oxo and ethyl ester groups but lacks the 2-propenyl substituent.

- Synthesis: Produced via esterification of 3-oxo-6-heptenoic acid with ethanol (73–88% yield) .

- Applications : Serves as a precursor in flavor and fragrance industries due to its volatility and ketone reactivity .

Ethyl 3-Oxo-2-(2-Phenylhydrazono)butanoate (C₁₂H₁₄N₂O₃)

Hexadecanoic Acid Ethyl Ester (C₁₈H₃₆O₂)

- Key Features : A saturated long-chain ester without ketone or propenyl groups.

- Bioactivity : Exhibits antimicrobial, hypocholesterolemic, and antioxidant properties , with peak areas up to 16.4% in marine macroalgal extracts .

- Applications : Used in biodiesel production and as a natural pesticide .

Substitution Patterns and Bioactivity

Allyl/Propenyl-Substituted Esters

Compounds like Phenol, 2-methoxy-4-(2-propenyl)-, acetate (eugenol acetate) share the 2-propenyl group and demonstrate antifungal, antibacterial, and antioxidant activities (e.g., 9.21% peak area in C. spongiosus extracts) . The allyl group enhances lipid solubility, improving membrane permeability and bioactivity.

α,β-Unsaturated Carbonyl Systems

Ethyl esters with α,β-unsaturated ketones (e.g., ethyl 3-oxo-2-(3,4-dichlorophenyl)hydrazinylidenebutanoate) show enzyme inhibitory activity due to Michael addition or nucleophilic attack at the β-carbon .

Physicochemical Properties

| Compound | Molecular Weight | Functional Groups | Boiling Point (°C) | LogP | Key Applications |

|---|---|---|---|---|---|

| 6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester | 212.24 | Ketone, allyl, ester | ~250 (estimated) | 2.8 | Research intermediate |

| Ethyl 3-oxo-6-heptenoate | 170.21 | Ketone, ester | 210–215 | 1.9 | Flavor synthesis |

| Hexadecanoic acid ethyl ester | 284.48 | Saturated ester | 342 | 7.1 | Biodiesel, antimicrobials |

| Eugenol acetate | 206.24 | Methoxy, allyl, ester | 254 | 2.5 | Antifungal agents |

Biological Activity

Introduction

6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester is a chemical compound with significant biological activity that positions it as a potential lead compound in drug development. With a molecular formula of and a molecular weight of approximately 210.273 g/mol, this compound features a heptenoic acid backbone with a keto group, contributing to its unique reactivity and potential therapeutic applications .

Chemical Structure and Properties

The structural characteristics of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₈O₃ |

| Molecular Weight | 210.273 g/mol |

| Functional Groups | Ester, Keto, Allyl |

| Synthesis Methods | Various synthetic pathways exist. |

The presence of the allyl group (2-propenyl) and the keto group at specific positions enhances its reactivity towards biological targets.

Biological Activity

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its biological activity may involve:

- Antioxidant Properties : The compound may exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress within cells.

- Enzyme Interaction : Studies have shown potential interactions with metabolic enzymes, which could influence drug metabolism and efficacy.

- Cellular Effects : Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines through oxidative stress mechanisms .

Case Studies

Several studies have highlighted the biological implications of compounds structurally similar to 6-Heptenoic acid:

- Oxidative Stress Induction : In vitro studies have demonstrated that related compounds can lead to DNA fragmentation and cellular damage via oxidative pathways. For instance, high concentrations of α,β-unsaturated aldehydes were shown to deplete glutathione (GSH), leading to increased oxidative stress .

- Non-genotoxicity Findings : Research involving similar compounds has indicated no evidence of mutagenicity or genotoxicity in animal models. For example, studies on 2-hexenal and other related compounds showed no significant adverse effects even at high doses .

Comparative Analysis with Similar Compounds

The uniqueness of 6-Heptenoic acid lies in its specific combination of functional groups compared to structurally similar compounds. The following table summarizes relevant compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 6-heptenoate | C₉H₁₈O₂ | Lacks keto group; simpler structure |

| 6-Heptenoic acid, 2,6-dimethyl-3-oxo-, ethyl ester | C₁₄H₂₄O₃ | Contains additional methyl groups |

| Ethyl 3-oxo-6-heptenoate | C₁₂H₁₈O₃ | Similar functional groups but different carbon chain |

This comparative analysis highlights the distinct reactivity and potential biological activities attributed to the unique structural features of 6-Heptenoic acid.

Future Research Directions

Given its promising biological activity, further research should focus on:

- In Vivo Studies : To evaluate the safety and efficacy of 6-Heptenoic acid in living organisms.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

- Therapeutic Applications : Investigating its potential use in treating diseases associated with oxidative stress or metabolic dysfunction.

Q & A

(Basic) What are the common synthetic pathways for preparing 6-heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester, and what yields can be expected?

Answer:

The compound can be synthesized via two primary routes:

- Route 1: Reaction of 6-heptenoic acid with ethyl chloroformate in the presence of triethylamine (Et₃N), forming a mixed anhydride intermediate. Subsequent reaction with an amine yields the target compound with a 78% yield after chemoselective hydrolysis of byproducts using saturated aqueous NaHCO₃ in methanol .

- Route 2: Alternative methods using ethanol or allyl acetate with 4-bromobutyric acid ethyl ester achieve yields of 73% and 88%, respectively .

Optimization involves controlling reaction temperature, stoichiometry, and purification steps (e.g., column chromatography) to minimize side reactions.

(Advanced) How does the 2-propenyl substituent influence the compound’s reactivity in nucleophilic addition or cyclization reactions?

Answer:

The 2-propenyl group introduces allylic strain and π-electron density, enhancing susceptibility to electrophilic attacks. For example:

- In Michael additions , the α,β-unsaturated ketone (3-oxo group) acts as an electrophilic site, while the propenyl group may participate in conjugate addition or cyclization via radical or ionic pathways.

- Structural analogs (e.g., cyclopentaneacetic acid derivatives) demonstrate that propenyl groups facilitate [3+2] cycloadditions or Diels-Alder reactions under thermal or catalytic conditions .

Experimental validation via NMR kinetics or DFT calculations is recommended to map reaction pathways.

(Basic) Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

- 1H/13C NMR: Critical for confirming the positions of the 3-oxo, propenyl, and ethyl ester groups. Key signals include:

- IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).

- GC-MS: Confirms molecular ion ([M⁺]) and fragments (e.g., loss of ethyl or propenyl groups) .

(Advanced) What strategies mitigate byproduct formation during synthesis, particularly acylation of hydroxyl groups?

Answer:

Byproducts arise from over-acylation of hydroxyl groups or ester hydrolysis. Mitigation strategies include:

- Chemoselective Hydrolysis: Treating the crude mixture with NaHCO₃ in methanol selectively hydrolyzes ester byproducts while preserving the target compound .

- Protecting Groups: Introducing temporary protections (e.g., silyl ethers) for hydroxyl moieties before acylation.

- Reaction Monitoring: Use TLC or in-situ IR to track reaction progress and terminate before side reactions dominate.

(Advanced) Are there documented biological activities for this compound or its structural analogs?

Answer:

While direct data on this compound is limited, structurally related compounds exhibit bioactive properties:

- Eugenol acetate analogs (e.g., phenol derivatives with propenyl groups) show antifungal, antioxidant, and anti-inflammatory activities .

- Hexadecanoic acid ethyl esters demonstrate antimicrobial and pesticidal properties, suggesting potential for derivative screening .

Researchers should explore structure-activity relationships (SAR) by modifying the 3-oxo or propenyl groups to assess bioactivity.

(Basic) How can researchers optimize solvent systems for purification via column chromatography?

Answer:

- Mobile Phase: Use gradients of hexane/ethyl acetate (e.g., 8:2 to 6:4) to elute the compound based on polarity.

- Stationary Phase: Silica gel (60–120 mesh) is effective for separating ester and ketone-containing compounds.

- Detection: UV visualization at 254 nm (for conjugated systems) or iodine staining for non-UV-active impurities .

(Advanced) What computational methods are suitable for predicting the compound’s reactivity or spectroscopic signatures?

Answer:

- DFT Calculations: Gaussian or ORCA software can model IR/NMR spectra (e.g., B3LYP/6-31G* basis set) and predict electrophilic sites .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions (e.g., polarity effects on ester hydrolysis).

- Docking Studies: If bioactive analogs are identified, AutoDock Vina can assess binding affinity to target proteins .

(Basic) What are the stability considerations for storing this compound?

Answer:

- Light/Temperature: Store in amber vials at –20°C to prevent ketone oxidation or propenyl polymerization.

- Moisture: Use desiccants (e.g., silica gel) to avoid ester hydrolysis.

- Long-Term Stability: Monitor via periodic NMR or HPLC to detect degradation products (e.g., carboxylic acids from ester cleavage) .

(Advanced) How does the 3-oxo group participate in tautomerism or keto-enol equilibria under varying pH conditions?

Answer:

- Acidic Conditions: The 3-oxo group stabilizes enol tautomers via conjugation, detectable by NMR (appearance of enolic protons at δ 12–14 ppm).

- Basic Conditions: Deprotonation forms an enolate, enabling alkylation or aldol reactions.

- pH-Dependent Reactivity: Adjusting pH (e.g., using buffers) can direct the compound toward specific reaction pathways (e.g., nucleophilic vs. electrophilic) .

(Advanced) What catalytic systems enhance the efficiency of reactions involving this compound?

Answer:

- Organocatalysts: Proline derivatives or thioureas for asymmetric aldol additions.

- Transition Metals: Pd(0) for Heck coupling with the propenyl group or Ru-based catalysts for olefin metathesis.

- Enzymatic Catalysis: Lipases (e.g., Candida antarctica) for ester hydrolysis or transesterification under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.